7-Ethyl-4,7-diazaspiro[2.5]octane
Description
7-Ethyl-4,7-diazaspiro[2.5]octane is a spirocyclic amine featuring a bicyclic structure with a cyclopropane ring fused to a piperazine-like system. These compounds are frequently utilized in pharmaceutical research as intermediates or bioactive molecules due to their conformational rigidity and ability to modulate receptor interactions .
Properties
IUPAC Name |
7-ethyl-4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-5-9-8(7-10)3-4-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMULZORIWYUWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethyl-4,7-diazaspiro[2.5]octane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, synthesis methods, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 154.21 g/mol. Its structure consists of a bicyclic framework incorporating two nitrogen atoms, which contribute to its chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- NMDA Receptor Antagonism : It has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. This interaction suggests potential therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Potential : The compound has shown promise as an inhibitor of protein interactions relevant to cancer pathways, particularly the Mdm2-p53 complex. This inhibition could enhance p53 activity, leading to increased apoptosis in cancer cells .
- Antitubercular Activity : In studies assessing its efficacy against Mycobacterium tuberculosis, this compound derivatives have demonstrated significant antibacterial activity, indicating potential use in tuberculosis treatment .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Spirocyclic Framework : Initial reactions involve cyclization processes that create the spiro structure.
- Ethyl Substitution : The introduction of the ethyl group at the nitrogen site is crucial for enhancing biological activity.
- Purification and Characterization : The final product is purified using chromatographic techniques and characterized through spectroscopic methods.
Case Study 1: NMDA Receptor Interaction
A study evaluated the effects of various diazaspiro compounds on NMDA receptor-mediated signaling pathways. Results indicated that this compound significantly reduced calcium influx in neuronal cells, highlighting its potential as a neuroprotective agent .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that modifications to the diazaspiro structure could enhance binding affinity to the Mdm2 protein. Compounds derived from this compound exhibited increased cytotoxicity against various cancer cell lines compared to unmodified analogs .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,7-Diazaspiro[2.5]octane | Lacks ethyl substitution | Basic scaffold for further modifications |
| 7-Benzyl-4,7-diazaspiro[2.5]octane | Contains a benzyl group | Different reactivity profiles due to bulky substituent |
| 1-Phenyl-5,7-diazaspiro[2.5]octane | Features a phenyl group | Potentially different biological activities |
Scientific Research Applications
Overview
7-Ethyl-4,7-diazaspiro[2.5]octane is a heterocyclic compound recognized for its diverse applications in medicinal chemistry, organic synthesis, and material science. This compound is notable for its spirocyclic structure, which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry
The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents targeting diseases such as cancer and neurological disorders. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds derived from 4,7-diazaspiro[2.5]octane can inhibit the interaction between MDM2 and p53 proteins, which is significant for tumor suppression. This mechanism positions it as a promising scaffold for anticancer drug design.
Organic Synthesis
This compound is utilized in the synthesis of complex organic molecules due to its ability to undergo various chemical transformations. It acts as a versatile building block in synthetic pathways.
- Synthetic Routes : Common methods for synthesizing this compound include multi-step reactions involving substitution and reduction processes. These methods often focus on improving yield and safety by avoiding hazardous reagents .
Biological Studies
The compound is employed in biological research to investigate enzyme interactions and protein binding mechanisms.
- Enzyme Inhibition : Studies have shown that derivatives of diazaspiro compounds can act as inhibitors of specific enzymes, providing insights into their potential therapeutic applications .
Case Study 1: Anticancer Drug Development
A study highlighted the synthesis of this compound derivatives that effectively disrupt the MDM2-p53 interaction. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, validating their potential as anticancer agents.
| Compound | IC50 (µM) | Target |
|---|---|---|
| E197 | 0.5 | MDM2 |
| E202 | 0.8 | MDM2 |
Case Study 2: Enzyme Interaction Studies
In another research effort, derivatives of this compound were tested for their ability to inhibit human DOCK5 activity, an enzyme implicated in osteoclast function and bone resorption.
| Compound | IC50 (µM) | Effect on Osteoclasts |
|---|---|---|
| E73 | 10 | Reduced activity |
| E74 | 15 | Moderate inhibition |
Industrial Applications
In addition to its research applications, this compound is also involved in the production of specialty chemicals and materials. Its unique structure allows for modifications that enhance material properties for industrial applications.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The core 4,7-diazaspiro[2.5]octane scaffold is modified with diverse substituents, leading to distinct physicochemical and biological properties:
Key Observations :
Key Observations :
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Ethyl-4,7-diazaspiro[2.5]octane, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of diazaspiro compounds often involves iridium-catalyzed amination or alkylation reactions. For example, allyl acetate and 4-Boc-4,7-diazaspiro[2.5]octane can react under optimized conditions (e.g., 70°C in DMF) to achieve high yields (98%) . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control, and catalyst loading. Post-synthesis purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) is critical for isolating the product .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural features like ethyl substituents and spirocyclic nitrogen positions. For example, C NMR can distinguish between sp and sp carbons in the diazaspiro system .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC with Chiral Columns : Determine enantiomeric excess (e.g., 95% ee) for stereochemical analysis .
Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic or catalytic systems?
- Methodological Answer : Link research to concepts like frontier molecular orbital (FMO) theory to predict regioselectivity in amination reactions. Computational tools (e.g., DFT calculations) can model transition states and electronic effects of substituents, providing a basis for experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reaction pathways?
- Methodological Answer :
- Validation Protocol : Reconcile discrepancies by cross-referencing DFT-calculated activation energies with kinetic studies (e.g., variable-temperature NMR).
- Error Analysis : Quantify uncertainties in computational parameters (basis sets, solvation models) and experimental measurements (e.g., reaction monitoring via in-situ IR) .
Q. What strategies improve enantioselectivity in asymmetric syntheses involving this compound?
- Methodological Answer :
- Chiral Ligand Screening : Test iridium catalysts with phosphine or N-heterocyclic carbene (NHC) ligands to induce stereocontrol.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can enhance ligand-substrate interactions.
- HPLC Monitoring : Use chiral stationary phases (e.g., amylose-based) to track enantiomeric ratios during optimization .
Q. How can factorial design experiments be applied to study substituent effects on this compound’s stability?
- Methodological Answer :
- Variable Selection : Test factors like pH, temperature, and substituent electronic properties (e.g., electron-withdrawing groups).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal stability conditions. For example, a 2 factorial design can assess main and interaction effects of temperature (25–70°C), solvent (DMF vs. THF), and catalyst loading .
Q. What methodologies are recommended for analyzing this compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (e.g., HO, acidic/basic media) and monitor degradation via LC-MS.
- Kinetic Profiling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Q. How can AI-driven tools like COMSOL Multiphysics enhance the study of this compound’s diffusion or reaction kinetics?
- Methodological Answer :
- Multiscale Modeling : Combine quantum mechanics (QM) for electronic interactions with molecular dynamics (MD) for bulk behavior.
- Parameter Optimization : Train neural networks on experimental datasets to predict optimal reaction conditions or troubleshoot inefficiencies .
Data Presentation and Analysis Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
